(1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride typically involves the cyclopropanation of a suitable precursor, followed by amination and subsequent hydrochloride salt formation. One common method involves the bromination of 3-chloropropiophenone to produce 2-bromo-3-chloropropiophenone, which is then subjected to an amination reaction using methylamine hydrochloride . The final compound is obtained through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where the chlorine atom or the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce a more saturated amine compound.
Scientific Research Applications
(1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including interactions with enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may act as a releasing agent at dopamine, serotonin, and norepinephrine transporters, influencing neurotransmitter levels and signaling pathways . This interaction can lead to various physiological and biochemical effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloromethcathinone (3-CMC): Similar in structure and function, often used in similar research contexts.
4-Chloromethcathinone (4-CMC): Another structurally related compound with comparable properties.
3-Methylmethcathinone (3-MMC): Shares similar chemical characteristics and applications.
Uniqueness
(1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride is unique due to its specific cyclopropyl and chlorophenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[1-(3-chlorophenyl)cyclopropyl]methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-9-3-1-2-8(6-9)10(7-12)4-5-10;/h1-3,6H,4-5,7,12H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEXJYKHLQMCJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CC(=CC=C2)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672628 |
Source
|
Record name | 1-[1-(3-Chlorophenyl)cyclopropyl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1209173-54-5 |
Source
|
Record name | 1-[1-(3-Chlorophenyl)cyclopropyl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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